molecular formula C14H16F3NO4 B2480929 N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 1396861-11-2

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2480929
CAS No.: 1396861-11-2
M. Wt: 319.28
InChI Key: MOOXWZLRAMGSTG-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethoxy group attached to a benzamide core, along with a hydroxyoxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide stands out due to the presence of the hydroxyoxan-4-yl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c15-14(16,17)22-11-3-1-10(2-4-11)12(19)18-9-13(20)5-7-21-8-6-13/h1-4,20H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOXWZLRAMGSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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